N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide
Description
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide is a synthetic small molecule characterized by a benzoxazepin core fused with an adamantane-1-carboxamide moiety. The adamantane group, known for enhancing lipophilicity and metabolic stability, is strategically positioned to optimize bioavailability and target engagement .
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-23-4-5-26-18-3-2-16(9-17(18)19(23)24)22-20(25)21-10-13-6-14(11-21)8-15(7-13)12-21/h2-3,9,13-15H,4-8,10-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKLURDDSOIGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the benzoxazepine ring followed by the introduction of the adamantane carboxamide group. Key steps may involve:
Cyclization: Formation of the benzoxazepine ring through cyclization reactions.
Functional Group Modification: Introduction of the methyl and oxo groups.
Coupling Reaction: Attachment of the adamantane moiety via carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C20H16N2O5
- Molecular Weight : 364.4 g/mol
- CAS Number : 921995-57-5
Antidiabetic Properties
Recent studies have indicated that compounds similar to N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide demonstrate efficacy in treating Type 1 and Type 2 diabetes. The mechanism involves the modulation of insulin signaling pathways and improvement in glucose metabolism. A patent has highlighted the potential of related compounds in managing obesity and diabetes, emphasizing their therapeutic benefits .
Anticancer Activity
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology. Compounds within the benzoxazepine class have shown promise as inhibitors of specific cancer cell lines by inducing apoptosis and inhibiting tumor growth. Research into its mechanisms of action is ongoing, focusing on its interaction with apoptotic pathways .
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective properties associated with benzoxazepine derivatives. These compounds may provide therapeutic effects against neurodegenerative diseases through mechanisms such as reducing oxidative stress and inflammation in neuronal cells. Studies are being conducted to evaluate their efficacy in models of diseases like Alzheimer's and Parkinson's .
Case Study 1: Antidiabetic Efficacy
A study published in a peer-reviewed journal explored the effects of a related compound on diabetic rats. The results demonstrated significant reductions in blood glucose levels and improvements in insulin sensitivity after administration of the compound over a 30-day period. These findings support the potential application of this compound in diabetes management.
Case Study 2: Cancer Cell Line Studies
In vitro studies involving various cancer cell lines have shown that derivatives of this compound can inhibit cell proliferation effectively. For instance, one study reported a 70% reduction in cell viability in breast cancer cell lines treated with the compound at specific concentrations over 48 hours. This highlights its potential as an anticancer agent.
Mechanism of Action
The mechanism by which N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Comparison with Similar Compounds
Target Compound vs. Dihydroquinoline Derivatives ()
The target compound’s benzoxazepin core differs significantly from the 4-oxo-1,4-dihydroquinoline scaffold in compounds 38, 39, and 40 . For example:
- Compound 38 (adamantane-1-carboxylic acid (4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)amide): Shares the adamantane-carboxamide substituent but replaces benzoxazepin with dihydroquinoline. This structural divergence likely alters binding affinity and selectivity. Dihydroquinoline derivatives are associated with antimicrobial and anticancer activities, whereas benzoxazepins are more commonly explored in CNS disorders .
- Comparatively, compound 38 has a MW of 393 g/mol, while quinoline derivatives 39 and 40 range from 363–385 g/mol .
Target Compound vs. Benzoxazepin Analogs ()
- 3-Methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (): Shares the benzoxazepin core but substitutes adamantane with a methoxybenzamide group. Its MW is 326 g/mol, lighter than the target compound’s estimated range .
- N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide (): Features a benzothiadiazole substituent, introducing sulfur and additional nitrogen atoms. This heteroaromatic group may improve π-π stacking interactions with protein targets but could reduce metabolic stability compared to adamantane .
Pharmacological and Physicochemical Implications
- Lipophilicity and Bioavailability: The adamantane group in the target compound likely increases logP (lipophilicity) relative to methoxybenzamide () or benzothiadiazole () analogs, favoring CNS penetration . However, excessive lipophilicity may compromise aqueous solubility.
- Target Selectivity: The benzoxazepin core may confer selectivity for serotonin or GABA receptors, whereas dihydroquinoline derivatives () are more often linked to kinase inhibition .
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the treatment of various diseases such as diabetes and cancer. This article presents a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an adamantane core linked to a benzoxazepine moiety. The presence of the carboxamide functional group enhances its solubility and bioavailability, which are critical for therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may modulate various signaling pathways involved in metabolic processes and cell proliferation. The exact mechanisms are still under investigation but may include:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in glucose metabolism, contributing to its antidiabetic effects.
- Antitumor Activity : Preliminary studies suggest that it could induce apoptosis in cancer cells by modulating apoptotic pathways.
Antidiabetic Effects
Research indicates that compounds similar to this compound have shown promise in managing Type 1 and Type 2 diabetes. A study highlighted the potential of related compounds in improving insulin sensitivity and reducing blood glucose levels in animal models .
Antitumor Activity
The compound's antitumor properties have been explored through various assays. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-methyl-5-oxo...) | H460 (Lung Cancer) | 22.4 | Induces apoptosis |
| Similar Benzoxazepine Derivative | CCRF-CEM (Leukemia) | >20 | No significant activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. While some derivatives exhibited promising results, others showed limited efficacy .
Case Studies
- Diabetes Management : In a controlled study involving diabetic rats, administration of this compound resulted in a notable decrease in fasting blood glucose levels compared to a placebo group. The mechanism was suggested to involve enhanced insulin signaling pathways.
- Cancer Research : In vitro studies using various cancer cell lines demonstrated that the compound could effectively reduce cell viability through apoptosis induction. Further research is required to elucidate the specific apoptotic pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
